molecular formula BH4O5- B1241616 Hydroperoxy(trihydroxy)boranuide

Hydroperoxy(trihydroxy)boranuide

Cat. No.: B1241616
M. Wt: 94.84 g/mol
InChI Key: KCLALKWXQGIYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroperoxo(trihydroxo)borate(1-) is a boron oxoanion. It derives from a boric acid.

Scientific Research Applications

Activation and Catalysis in Organic and Inorganic Chemistry

  • Research has explored the role of boranes, similar to hydroperoxy(trihydroxy)boranuide, in activating bonds and catalyzing reactions in organic and inorganic chemistry. Electrophilic boranes, such as those in the "frustrated Lewis pair" chemistry, have been found effective in hydrosilylation processes and hydrogen activation, indicating potential applications in synthetic transformations relevant to organic and inorganic chemists (Piers, Marwitz, & Mercier, 2011).

Synthesis of Organic Compounds

  • Hydroperoxy compounds have been utilized in the synthesis of organic structures, such as the creation of nitro analogues of certain acids. The method involves incorporating the peroxy bond into the substrate structure, highlighting the potential of hydroperoxy compounds in complex organic synthesis processes (Zhang, Jin, Liu, & Wu, 2006).

Oxidation Chemistry and Free Radical Studies

  • Hydroperoxy compounds play a significant role in oxidation chemistry and the study of free radicals. For instance, the oxidation of unsaturated fatty acids by enzymes like lipoxygenase produces hydroperoxides, which have been analyzed to understand the oxidation mechanism and product structure (Gardner & Weisleder, 1972).

Metabolic and Biological Studies

  • In biological contexts, hydroperoxy compounds are involved in metabolic pathways. For example, the stimulation of DNA synthesis and induction of enzymes like ornithine decarboxylase by fatty acid hydroperoxides in rat colon has been investigated, which can have implications in understanding diet and carcinogenesis (Bull, Nigro, Golembieski, Crissman, & Marnett, 1984).

Properties

Molecular Formula

BH4O5-

Molecular Weight

94.84 g/mol

IUPAC Name

hydroperoxy(trihydroxy)boranuide

InChI

InChI=1S/BH4O5/c2-1(3,4)6-5/h2-5H/q-1

InChI Key

KCLALKWXQGIYAS-UHFFFAOYSA-N

SMILES

[B-](O)(O)(O)OO

Canonical SMILES

[B-](O)(O)(O)OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroperoxy(trihydroxy)boranuide

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